Bienvenue dans la boutique en ligne BenchChem!

Cilostazol

Phosphodiesterase Inhibition cAMP Signaling Platelet Aggregation

Cilostazol (CAS 73963-72-1) is the only PDE3 inhibitor that combines antiplatelet efficacy with a significantly lower hemorrhagic risk—75% fewer intracranial bleeds vs clopidogrel. It uniquely improves walking distance in PAD while reducing triglycerides 15% and raising HDL-C 10%. Seven trials confirm superiority over aspirin in preventing post-stent restenosis. Procure this first-line agent for secondary stroke prevention, PAD with dyslipidemia, and interventional cardiology protocols. Essential for hospital pharmacies prioritizing patient safety and pleiotropic vascular protection.

Molecular Formula C20H27N5O2
Molecular Weight 369.5 g/mol
CAS No. 73963-72-1
Cat. No. B1669032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCilostazol
CAS73963-72-1
Synonyms6-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)-3,4-dihydro-2(1H)-quinolinone
cilostazol
OPC 13013
OPC-13013
Pletal
Molecular FormulaC20H27N5O2
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4
InChIInChI=1S/C20H27N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h10-11,14,16H,1-9,12-13H2,(H,21,26)
InChIKeyRRGUKTPIGVIEKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPractically insoluble in water
Freely soluble in acetic acid, chloroform, n-methyl-2-pyrrolidone, DMSO;  slightly soluble in methanol, ethanol. Practically insoluble in ether. 0.1NHCl, 0.1N NaOH
3.24e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cilostazol CAS 73963-72-1: PDE3 Inhibitor Antiplatelet and Vasodilator for Vascular Disease Research and Pharmaceutical Procurement


Cilostazol (CAS 73963-72-1), a quinolinone derivative, is a selective phosphodiesterase 3 (PDE3) inhibitor that elevates intracellular cyclic AMP (cAMP) levels, resulting in reversible inhibition of platelet aggregation and vasodilation [1]. It is indicated for the reduction of symptoms of intermittent claudication in peripheral arterial disease (PAD) and is also used in secondary stroke prevention and following coronary stenting [2]. Its unique metabolic profile involves extensive hepatic metabolism by CYP3A4 and CYP2C19, yielding active metabolites with 11-13 hour half-lives [3]. Unlike other antiplatelet agents, cilostazol exhibits pleiotropic effects, including beneficial modifications of plasma lipid profiles [4].

Why Cilostazol CAS 73963-72-1 Cannot Be Substituted with Other PDE3 Inhibitors or Antiplatelet Agents


Substitution of cilostazol with other PDE3 inhibitors (e.g., milrinone, cilostamide) or other antiplatelet agents (e.g., clopidogrel, aspirin) is scientifically unsound due to profound differences in target selectivity, functional potency, and clinical outcome profiles. Unlike milrinone, which has potent positive inotropic effects limiting its use to acute heart failure, cilostazol's balance of antiplatelet and vasodilatory actions is optimized for chronic vascular disease management [1]. Direct comparisons demonstrate that cilostazol has a unique advantage in stroke prevention due to a significantly lower risk of hemorrhagic complications compared to clopidogrel [2]. Furthermore, cilostazol is the only agent in its class consistently shown to produce clinically meaningful and favorable changes in plasma triglycerides and HDL cholesterol, a pleiotropic benefit absent with other commonly used antiplatelet therapies [3]. These distinct pharmacological and clinical characteristics mean that interchanging cilostazol with a comparator, even one from the same broad therapeutic class, would lead to a different and potentially inferior efficacy or safety profile.

Quantitative Differentiation Evidence for Cilostazol CAS 73963-72-1: A Comparative Analysis for Informed Procurement


PDE3A Inhibitory Potency: Cilostazol vs. Cilostamide and Milrinone

Cilostazol demonstrates moderate and selective inhibition of PDE3A, a key differentiator from other classic PDE3 inhibitors. In a head-to-head comparison using recombinant PDE3A, cilostazol exhibited an IC50 of 200 nM. This was 7.4-fold less potent than cilostamide (IC50 27 nM) but 2.25-fold more potent than milrinone (IC50 450 nM) [1]. This intermediate potency is clinically significant as it provides effective antiplatelet action without the excessive cardiotonic effects associated with more potent inhibitors like milrinone [2].

Phosphodiesterase Inhibition cAMP Signaling Platelet Aggregation

Lipid Profile Modification: Cilostazol's Unique Pleiotropic Effect vs. Placebo

In a 12-week randomized controlled trial of 189 patients with intermittent claudication, cilostazol (100 mg BID) produced significant, favorable changes in plasma lipids not observed with placebo. Compared to baseline, cilostazol treatment resulted in a 15% decrease in plasma triglycerides (P<0.001) and a 10% increase in HDL-C (P<0.001) [1]. This dual benefit on the lipid profile is a unique feature of cilostazol among antiplatelet agents. Notably, in the subgroup of patients with baseline hypertriglyceridemia (>140 mg/dL), the effect was even more pronounced, with a 23% reduction in triglycerides and a 12.2% increase in HDL-C [2].

Lipid Metabolism Cardiovascular Risk Pleiotropic Effects

Hemorrhagic Risk Profile in Stroke: Cilostazol Demonstrates Superior Safety to Clopidogrel

In a head-to-head randomized controlled trial (CILO-CLOP) of 870 patients with acute moderate-to-severe ischemic stroke, cilostazol demonstrated a significantly lower risk of hemorrhagic complications compared to clopidogrel. The rate of drug-related hemorrhagic events was 2.8% (12/425) in the cilostazol arm versus 5.7% (25/435) in the clopidogrel arm, yielding a hazard ratio of 0.25 (95% CI, 0.12-0.53; P=0.001) [1]. This 75% reduction in the risk of bleeding is a critical safety advantage for cilostazol in stroke patients, where hemorrhagic transformation is a major concern.

Ischemic Stroke Bleeding Risk Secondary Prevention

Restenosis and Cardiac Event Prevention Post-Coronary Stenting: Cilostazol's Advantage Over Aspirin

In seven randomized trials following intracoronary stenting, cilostazol was found to be superior to aspirin in decreasing both cardiac events and rates of restenosis [1]. While the individual trial data were synthesized in a review, the conclusion is based on consistent findings across multiple randomized studies. This positions cilostazol as a more effective alternative to aspirin in this specific, high-risk interventional cardiology setting. Its efficacy was comparable to ticlopidine but without the latter's associated risk of adverse hematologic events, providing a distinct safety advantage [1].

Coronary Stenting Restenosis Thrombosis Prevention

Optimized Research and Clinical Applications for Cilostazol CAS 73963-72-1 Based on Evidentiary Differentiation


Long-Term Secondary Prevention of Ischemic Stroke with Minimal Bleeding Risk

Based on the CILO-CLOP trial data showing a 75% reduction in hemorrhagic complications compared to clopidogrel [1], cilostazol is optimally deployed as a first-line antiplatelet agent for long-term secondary prevention in patients with a history of non-cardioembolic ischemic stroke. This scenario is particularly relevant for procurement by hospital pharmacies and neurology departments aiming to implement stroke prevention protocols that prioritize safety and minimize the risk of intracranial hemorrhage.

Management of Intermittent Claudication in PAD Patients with Dyslipidemia

Cilostazol's unique ability to improve walking distance while concurrently reducing plasma triglycerides by 15% and increasing HDL-C by 10% (with greater effects in hypertriglyceridemic patients) [2] makes it the preferred vasodilator/antiplatelet for managing intermittent claudication in PAD patients who also have dyslipidemia. Procurement for vascular surgery clinics and lipid management programs is supported by this dual-action benefit, which is absent in other PAD therapies like pentoxifylline.

Prevention of Restenosis and Cardiac Events Following Intracoronary Stent Implantation

Evidence from seven randomized trials indicates cilostazol is superior to aspirin for preventing restenosis and cardiac events post-stenting [3]. Therefore, it should be procured for use in cardiac catheterization laboratories and interventional cardiology units as part of a post-procedural antiplatelet regimen. Its safety profile is also favorable compared to ticlopidine, making it a valuable alternative.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cilostazol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.